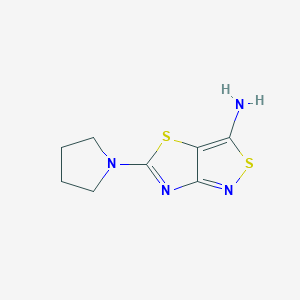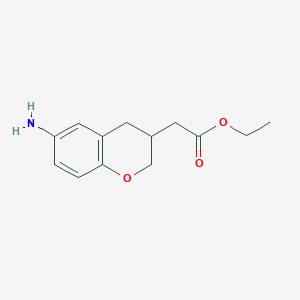
AL 3264
Vue d'ensemble
Description
AL 3264 is a synthetic compound known for its potent antiallergic properties. It has been studied extensively for its ability to inhibit various allergic reactions and is considered a promising candidate for the development of new antiallergic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AL 3264 involves multiple steps, starting with the preparation of the key intermediates. The process typically includes the following steps:
Preparation of 6-methyl-3-pyridylacrylic acid: This intermediate is synthesized through a series of reactions, including the alkylation of pyridine and subsequent oxidation.
Formation of the acrylamide derivative: The 6-methyl-3-pyridylacrylic acid is then reacted with a suitable amine to form the acrylamide derivative.
Coupling with 4-(4-diphenylmethyl-1-piperazinyl)butylamine: The final step involves coupling the acrylamide derivative with 4-(4-diphenylmethyl-1-piperazinyl)butylamine under specific reaction conditions, such as the use of coupling agents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
AL 3264 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
AL 3264 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of AL 3264 involves multiple pathways:
Inhibition of 5-lipoxygenase activity: The compound inhibits the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, potent mediators of allergic reactions.
Suppression of histamine release: It suppresses the release of histamine from mast cells, reducing the severity of allergic responses.
Antagonism of histamine H1 receptors: The compound acts as an antagonist at histamine H1 receptors, blocking the effects of histamine and alleviating allergic symptoms.
Comparaison Avec Des Composés Similaires
AL 3264 is unique in its combination of potent antiallergic properties and long-lasting effects. Similar compounds include:
Ketotifen: An antiallergic drug with similar mechanisms of action but different chemical structure.
Oxatomide: Another antiallergic agent with comparable effects but distinct molecular composition.
Azelastine: A histamine H1 receptor antagonist with similar therapeutic applications.
Tranilast: An antiallergic compound with different molecular targets and pathways.
Propriétés
Formule moléculaire |
C30H36N4O |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
N-[4-(4-benzhydrylpiperazin-1-yl)butyl]-3-(6-methylpyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C30H36N4O/c1-25-14-15-26(24-32-25)16-17-29(35)31-18-8-9-19-33-20-22-34(23-21-33)30(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-7,10-17,24,30H,8-9,18-23H2,1H3,(H,31,35) |
Clé InChI |
DVYCNKDRINREMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
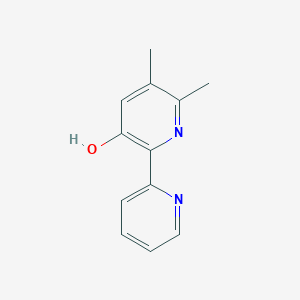

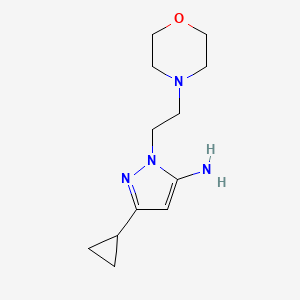
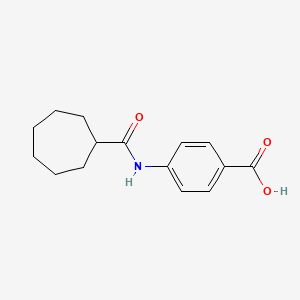
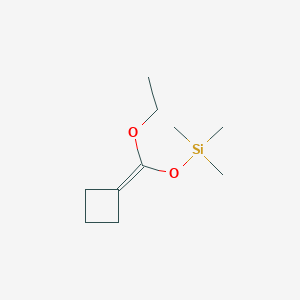
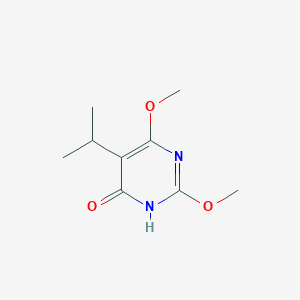
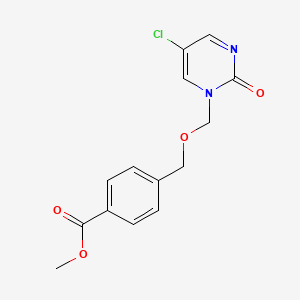

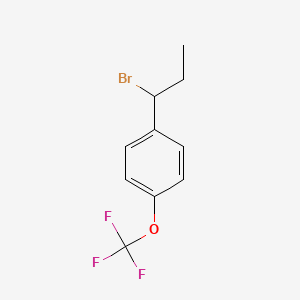
![1-[4-(2-chloropyrimidin-4-yl)-1H-pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B8330633.png)
